Monocaprylin Monocaprylin 1-monooctanoylglycerol is a 1-monoglyceride that has octanoyl as the acyl group. It is a 1-monoglyceride and an octanoate ester.
Monoctanoin is used to dissolve cholesterol gallstones.
Brand Name: Vulcanchem
CAS No.: 19670-49-6
VCID: VC20759903
InChI: InChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10,12-13H,2-9H2,1H3
SMILES: CCCCCCCC(=O)OCC(CO)O
Molecular Formula: C11H22O4
Molecular Weight: 218.29 g/mol

Monocaprylin

CAS No.: 19670-49-6

Cat. No.: VC20759903

Molecular Formula: C11H22O4

Molecular Weight: 218.29 g/mol

* For research use only. Not for human or veterinary use.

Monocaprylin - 19670-49-6

Specification

CAS No. 19670-49-6
Molecular Formula C11H22O4
Molecular Weight 218.29 g/mol
IUPAC Name 2,3-dihydroxypropyl octanoate
Standard InChI InChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10,12-13H,2-9H2,1H3
Standard InChI Key GHBFNMLVSPCDGN-UHFFFAOYSA-N
SMILES CCCCCCCC(=O)OCC(CO)O
Canonical SMILES CCCCCCCC(=O)OCC(CO)O

Introduction

Chemical Properties

Chemical Identity

Monocaprylin has multiple synonyms in scientific literature, reflecting its chemical structure and functional properties. These include glycerol monocaprylate, octanoin, 1-octanoyl-rac-glycerol, moctanin, glyceryl caprylate, and monoctanoin among others . The compound is identified by two primary CAS registry numbers: 502-54-5 and 26402-26-6, suggesting different isomeric forms or preparation methods .

Molecular Characteristics

The molecular formula of monocaprylin is C₁₁H₂₂O₄ with a molecular weight of 218.29 g/mol . Its chemical structure features a glycerol backbone with a single octanoic acid (C8) chain attached via an ester bond, forming a monoacylglycerol . The compound's structure can be represented as follows:

  • Backbone: Glycerol (C₃H₈O₃)

  • Acyl group: Octanoyl (C₈H₁₅O)

  • Bonding: Ester linkage at the 1-position of glycerol

The structure allows for multiple derivative forms, including bis(trimethylsilyl) derivatives used in analytical chemistry for identification and quantification purposes .

Chemical Reactivity

Monocaprylin has a predicted pKa value of approximately 13.16, indicating its weak acidic nature due to the presence of free hydroxyl groups . The compound's reactivity is characterized by potential esterification of the free hydroxyl groups, hydrolysis of the ester bond, and oxidation reactions typical of alcohols and esters .

Physical Properties

Physical State and Appearance

Monocaprylin exists as a solid at room temperature, appearing as a white to orange to green powder or lump . The physical appearance may vary slightly depending on purity and preparation methods .

Thermal Properties

The thermal characteristics of monocaprylin are crucial for its processing and application:

PropertyValueSource
Melting point39.0-43.0°C
Alternative melting point39.5-40.5°C
Boiling point296°C at 101,325 Pa
Alternative boiling point340.0±22.0°C (Predicted)

Solubility Properties

Monocaprylin demonstrates varied solubility in different solvents, which influences its application in different formulations:

SolventSolubilitySource
Water330 g/L at 20°C
Chloroform100.0 mg/mL (458.1 mM)
DMSO100 mg/mL (458.11 mM)

Other Physical Properties

Additional physical characteristics of monocaprylin include:

PropertyValueSource
Density1.024 g/cm³ at 20°C
Alternative density1.044±0.06 g/cm³ (Predicted)
Vapor pressure0.001 Pa at 25°C
LogP (octanol/water partition coefficient)1.71 at 25°C

These physical properties determine the compound's behavior in various environments and formulations, affecting its stability, bioavailability, and interaction with biological systems .

Biological Activity

Antimicrobial Properties

Monocaprylin exhibits potent antimicrobial activity against a range of microorganisms, making it valuable for various therapeutic and preservative applications . Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with particular efficacy against:

  • Escherichia coli (including O157:H7 strains)

  • Staphylococcus aureus

  • Dermatophilus congolensis

  • Enterobacter sakazakii

  • Listeria monocytogenes

Minimum Inhibitory and Bactericidal Concentrations

Studies have established the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of monocaprylin against various bacterial species, demonstrating its potency compared to other related compounds:

Antimicrobial AgentTarget OrganismMICMBCSource
MonocaprylinD. congolensis2.5 mM5 mM
Caprylic acidD. congolensis7.5 mM15 mM
Sodium caprylateD. congolensis15 mM70 mM
MonocaprylinE. coli & S. aureus1.28 mg/mL1.28 mg/mL

These results indicate that monocaprylin is the most effective among the tested caprylic acid derivatives against these pathogens, showing both inhibitory and bactericidal effects at lower concentrations .

pH and Temperature Effects on Antimicrobial Activity

A significant advantage of monocaprylin over traditional food preservatives is its consistent antimicrobial activity across a wide pH range. Research has shown that the MIC of monocaprylin remains unchanged across pH values ranging from 5 to 9, unlike potassium sorbate or sodium benzoate, which show variable efficacy depending on pH conditions .

Temperature also affects the bactericidal kinetics of monocaprylin:

  • At 25°C, monocaprylin at MBC effectively reduced populations of E. coli and S. aureus by >5.5 log CFU/mL within 6 hours

  • At lower temperatures, the kill rate decreased but remained significant, with reductions of approximately 5.0 log CFU/mL for E. coli and 2.9 log CFU/mL for S. aureus after 12 hours

Antimicrobial Mechanism of Action

Mechanism Against Gram-negative Bacteria

Monocaprylin's antimicrobial action against Gram-negative bacteria such as E. coli operates through disruption of the cell membrane integrity. Detailed studies have revealed a sequence of events in the bactericidal process:

  • Rapid change in membrane permeability

  • Disruption of membrane integrity

  • Decline of membrane potential

  • Leakage of intracellular components (nucleic acids and proteins)

  • Ultimate cell membrane disintegration and lysis

These effects have been confirmed through various analytical techniques including β-galactosidase activity measurement, membrane potential assessment, cellular content release quantification, and electron microscopy .

Mechanism Against Gram-positive Bacteria

For Gram-positive bacteria such as S. aureus, monocaprylin employs a slightly different mechanism:

  • Diffusion across the cell wall

  • Collapse of the cell membrane

  • Disturbance of intracellular content organization

The structural differences between Gram-positive and Gram-negative bacteria account for these variations in the antimicrobial mechanism, though the end result—cell death—is achieved in both cases through membrane disruption .

Ultrastructural Effects

Electron microscopy studies have revealed significant morphological and ultrastructural changes in bacteria exposed to monocaprylin at MIC and MBC concentrations. These changes include cell wall disruption, cytoplasmic content leakage, and complete collapse of cellular architecture, providing visual confirmation of the compound's membrane-targeting mechanism .

Applications and Uses

Pharmaceutical Applications

Monocaprylin shows significant potential for pharmaceutical applications, particularly as an antimicrobial agent:

  • Treatment of bacterial skin infections, particularly dermatophilosis caused by D. congolensis

  • Potential development of topical antimicrobial formulations for human and veterinary use

  • Adjunct therapy for infections caused by food-borne pathogens

The compound's ability to maintain antimicrobial efficacy across a wide pH range makes it particularly valuable for pharmaceutical formulations designed for different body environments .

Cosmetic and Personal Care Applications

In the cosmetic and personal care industry, monocaprylin serves multiple functions:

  • Active agent for skin and hair care products with physiochemistry modifying properties

  • Natural preservative for cosmetic formulations

  • Emollient and conditioning agent in personal care products

Industrial and Food Applications

Monocaprylin finds applications in various industrial sectors:

  • Preparation of citric acid mixed grease plasticizer

  • Food preservative, leveraging its antimicrobial properties that remain effective across a wide pH range

  • Potential natural alternative to synthetic preservatives in food products

The FDA classification of caprylic acid derivatives as "generally regarded as safe" (GRAS) supports their application in food and pharmaceutical products .

ManufacturerProduct NumberProduct DescriptionPurityQuantityPrice (USD)Source
Sigma-AldrichM22651-Octanoyl-rac-glycerol≥99%100 mg$53
Sigma-AldrichM22651-Octanoyl-rac-glycerol≥99%1 g$502
Cayman Chemical269451-Octanoyl-rac-glycerolNot specified250 mg$44
Cayman Chemical269451-Octanoyl-rac-glycerolNot specified500 mg$84
Cayman Chemical269451-Octanoyl-rac-glycerolNot specified1 g$130
TCI ChemicalM1071Monocaprylin>98.0% (GC)1 g$76
TCI ChemicalM1071Monocaprylin>98.0% (GC)5 g$300

This pricing information illustrates the range of options available for research and commercial applications, with variations reflecting differences in purity, quantity, and supplier policies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator